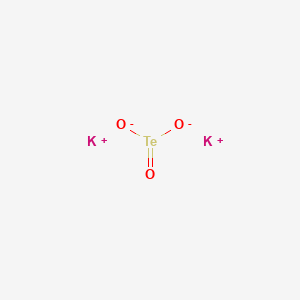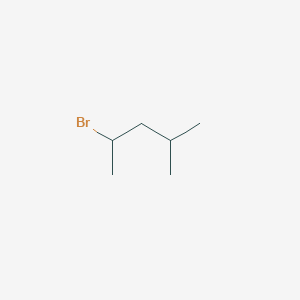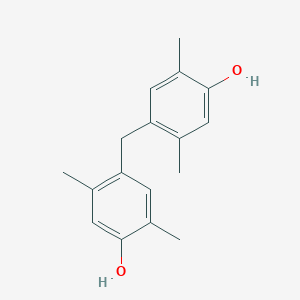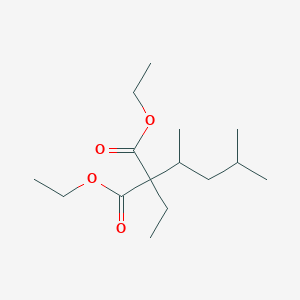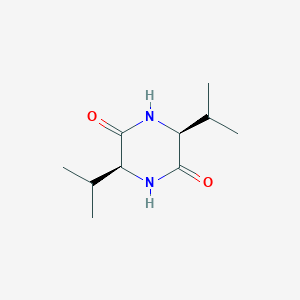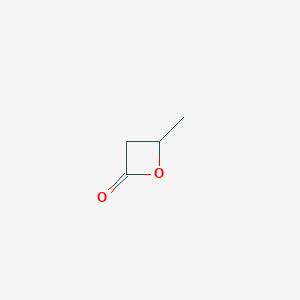
β-丁内酯
描述
beta-Butyrolactone: is a four-membered lactone with the molecular formula C₄H₆O₂. It is a colorless liquid with a slightly sweet odor and is soluble in water and most organic solvents. This compound is an important intermediate in organic synthesis and is used in the production of various chemicals and pharmaceuticals.
Synthetic Routes and Reaction Conditions:
Hydrolysis of gamma-Butyrolactone: beta-Butyrolactone can be synthesized by the hydrolysis of gamma-Butyrolactone under acidic or basic conditions. The reaction involves the opening of the lactone ring followed by the formation of the beta-lactone ring.
Cyclization of 3-Hydroxybutanoic Acid: Another method involves the cyclization of 3-hydroxybutanoic acid under dehydrating conditions. This reaction typically requires a catalyst such as sulfuric acid or phosphoric acid.
Industrial Production Methods:
Oxidation of 1,3-Butadiene: In industrial settings, beta-Butyrolactone is often produced by the oxidation of 1,3-butadiene using a palladium catalyst. This method is efficient and yields high purity beta-Butyrolactone.
Types of Reactions:
Hydrolysis: beta-Butyrolactone undergoes hydrolysis to form 3-hydroxybutanoic acid. This reaction can be catalyzed by acids or bases.
Reduction: It can be reduced to form 1,3-butanediol using reducing agents such as lithium aluminum hydride.
Substitution: beta-Butyrolactone can undergo nucleophilic substitution reactions with various nucleophiles to form substituted beta-lactones.
Common Reagents and Conditions:
Acids and Bases: Used for hydrolysis reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Nucleophiles: Such as amines and alcohols for substitution reactions.
Major Products Formed:
3-Hydroxybutanoic Acid: From hydrolysis.
1,3-Butanediol: From reduction.
Substituted beta-Lactones: From nucleophilic substitution.
Chemistry:
Intermediate in Organic Synthesis: beta-Butyrolactone is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology:
Biodegradable Polymers: It is used in the production of biodegradable polymers such as polyhydroxybutyrate, which is used in medical and environmental applications.
Medicine:
Pharmaceuticals: beta-Butyrolactone is used in the synthesis of various pharmaceuticals, including antibiotics and anti-cancer agents.
Industry:
Solvent: It is used as a solvent in various industrial applications, including the production of resins and coatings.
Molecular Targets and Pathways:
Enzyme Inhibition: beta-Butyrolactone can act as an enzyme inhibitor by forming covalent bonds with the active sites of enzymes, thereby inhibiting their activity.
Polymerization: In the production of biodegradable polymers, beta-Butyrolactone undergoes ring-opening polymerization to form polyhydroxybutyrate.
科学研究应用
聚合物合成
β-丁内酯用于合成内酯单体和聚合物 . 这些聚合物由于其生物降解性、机械性能和其他功能特性而具有广泛的应用 . 合成简单的内酯,包括β-丁内酯,对工业具有重要意义 .
生物降解性聚合物
β-丁内酯经开环聚合生成生物降解性聚酯聚羟基丁酸酯 . 这些聚合物在组织工程和再生医学、食品包装和药物递送系统中具有潜在的应用 .
控释药物系统
内酯合成,包括β-丁内酯的最终产物可用于医疗应用,例如控释药物系统 . 这是由于避免使用金属催化剂、引发剂或有毒溶剂的方法 .
可吸收手术缝线
内酯合成,包括β-丁内酯的产物也可用于生产可吸收手术缝线 . 这些缝线用于手术,并设计成随着时间的推移降解。
植入物和组织支架
基于β-丁内酯的衍生物,如聚合物、共聚物、复合材料或三维结构,可用于生产植入物和组织支架 . 这些应用于各种医疗应用,包括组织工程
作用机制
Target of Action
Beta-Butyrolactone is the intramolecular carboxylic acid ester (lactone) of the optically active 3-hydroxybutanoic acid . It primarily targets the process of polymerization, acting as a monomer for the production of the biodegradable polyhydroxyalkanoate poly (3-hydroxybutyrate) (PHB) .
Mode of Action
Beta-Butyrolactone undergoes ring-opening polymerization . The ring opening of beta-butyrolactone can proceed by two different pathways: O-acyl cleavage and O-alkyl cleavage . From both pathways, it can be deduced that acyl cleavage leads to the formation of an alkoxide chain-end group, while a carboxylate results from alkyl cleavage .
Biochemical Pathways
Beta-Butyrolactone is involved in the biochemical pathway of polymerization. It is suitable as a monomer for the production of the biodegradable polyhydroxyalkanoate poly (3-hydroxybutyrate) (PHB) . Polymerization of racemic beta-butyrolactone provides polyhydroxybutyric acid .
Pharmacokinetics
Its solubility in water and various organic solvents suggests that it may have good bioavailability
Result of Action
The primary result of beta-Butyrolactone’s action is the production of polyhydroxyalkanoate poly (3-hydroxybutyrate) (PHB), a biodegradable polymer . This polymer has potential applications in various fields, including medical, agricultural, and packaging industries.
生化分析
Biochemical Properties
Beta-Butyrolactone is one of the privileged structures of diverse natural products and biologically active small molecules . Because of their broad spectrum of biological and pharmacological activities, synthetic methods for beta-Butyrolactone have received significant attention from synthetic and medicinal chemists for decades .
Cellular Effects
The cellular effects of beta-Butyrolactone are diverse and potent. Some of these butyrolactones modulate the NF-κB signaling pathway . For example, a santonine-derived butyrolactone showed anti-inflammatory activity through the inhibition of the ubiquitin-conjugating enzyme, UbcH5c .
Molecular Mechanism
The molecular mechanism of beta-Butyrolactone involves various bond formations in the compound. These include C5-O1 bond, C4-C5 and C2-O1 bonds, C3-C4 and C2-O1 bonds, C3-C4 and C5-O1 bonds, C2-C3 and C2-O1 bonds, C3-C4 bond, and C2-O1 bond .
Temporal Effects in Laboratory Settings
Recent advances in the construction of beta-Butyrolactone have been reported, considering synthetic efficiency, feasibility, and green chemistry .
Metabolic Pathways
Beta-Butyrolactone is involved in various metabolic pathways. It interacts with several enzymes and cofactors, and it may have effects on metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of beta-Butyrolactone within cells and tissues are complex processes that involve various transporters and binding proteins. The compound’s localization or accumulation may be affected by these interactions .
Subcellular Localization
The compound may be directed to specific compartments or organelles by targeting signals or post-translational modifications .
相似化合物的比较
gamma-Butyrolactone: A five-membered lactone with similar chemical properties but different reactivity and applications.
delta-Valerolactone: A six-membered lactone with different ring strain and reactivity compared to beta-Butyrolactone.
Uniqueness:
Ring Strain: beta-Butyrolactone has a four-membered ring, which imparts significant ring strain, making it more reactive than its five- and six-membered counterparts.
Reactivity: The unique ring strain and structure of beta-Butyrolactone make it a versatile intermediate in organic synthesis, with applications that are distinct from those of gamma-Butyrolactone and delta-Valerolactone.
属性
IUPAC Name |
4-methyloxetan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6O2/c1-3-2-4(5)6-3/h3H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSCLMSFRWBPUSK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=O)O1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6O2 | |
| Record name | BETA-BUTYROLACTONE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19942 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
36486-76-7 | |
| Record name | 2-Oxetanone, 4-methyl-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=36486-76-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID1020223 | |
| Record name | beta-Butyrolactone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1020223 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
86.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Beta-butyrolactone is a clear colorless liquid with an acetone-like odor. (NTP, 1992), Clear colorless liquid with an odor like acetone; [CAMEO] | |
| Record name | BETA-BUTYROLACTONE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19942 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | beta-Butyrolactone | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/12301 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Boiling Point |
160 to 163 °F at 29 mmHg (NTP, 1992) | |
| Record name | BETA-BUTYROLACTONE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19942 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Flash Point |
140 °F (NTP, 1992) | |
| Record name | BETA-BUTYROLACTONE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19942 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Solubility |
greater than or equal to 100 mg/mL at 73 °F (NTP, 1992) | |
| Record name | BETA-BUTYROLACTONE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19942 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Density |
1.0555 at 68 °F (NTP, 1992) - Denser than water; will sink | |
| Record name | BETA-BUTYROLACTONE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19942 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Vapor Pressure |
0.5 mmHg at 108 °F ; 5.5 mmHg at 124 °F; 18.5 mmHg at 163 °F (NTP, 1992), 1.65 [mmHg] | |
| Record name | BETA-BUTYROLACTONE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19942 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | beta-Butyrolactone | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/12301 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
3068-88-0, 36536-46-6 | |
| Record name | BETA-BUTYROLACTONE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19942 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | β-Butyrolactone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3068-88-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | beta-Butyrolactone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003068880 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Oxetanone, 4-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | beta-Butyrolactone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1020223 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-methyloxetan-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.392 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (±)-4-methyloxetan-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.251 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | .BETA.-BUTYROLACTONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8BB68V31MT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
-46.3 °F (NTP, 1992) | |
| Record name | BETA-BUTYROLACTONE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19942 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of β-butyrolactone?
A1: β-Butyrolactone has the molecular formula C4H6O2 and a molecular weight of 86.09 g/mol.
Q2: What spectroscopic techniques are commonly used to characterize β-butyrolactone?
A2: Common techniques include Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and electrospray ionization mass spectrometry (ESI-MS). These techniques provide information about the structure, composition, and sequence distribution of β-butyrolactone-based polymers. []
Q3: How does β-butyrolactone react with nucleophiles?
A3: β-Butyrolactone, like other β-lactones, can undergo ring-opening reactions with nucleophiles. The attack can occur at either the carbonyl carbon (C1) or the β-carbon (C3), leading to different products. [] The regioselectivity of the attack depends on factors such as the nature of the nucleophile and the reaction conditions. []
Q4: How does the reactivity of β-butyrolactone compare to other lactones, such as β-propiolactone?
A4: β-Propiolactone is more reactive than β-butyrolactone due to reduced steric hindrance and electronic effects. This difference in reactivity correlates with their reported carcinogenic activity. [, , ]
Q5: How is β-butyrolactone used in polymer synthesis?
A5: β-Butyrolactone is a monomer for the synthesis of poly(3-hydroxybutyrate) (PHB), a biodegradable polyester. This polymerization typically occurs through ring-opening polymerization (ROP) using various catalysts. [, , , , , ]
Q6: What types of catalysts are effective for the ring-opening polymerization of β-butyrolactone?
A6: A range of catalysts, including organometallic complexes based on aluminum, zinc, tin, yttrium, lanthanides, and chromium, have shown activity in β-butyrolactone polymerization. [, , , , , , , , , ] The choice of catalyst significantly influences the polymerization kinetics, polymer molecular weight, and tacticity.
Q7: How does the choice of catalyst influence the tacticity of poly(3-hydroxybutyrate) produced from β-butyrolactone?
A7: Different catalysts can lead to varying degrees of isotacticity, syndiotacticity, or atacticity in the resulting PHB. For instance, aluminum-based catalysts can produce a mixture of tacticities, while certain tin-based catalysts favor syndiotactic PHB. [, , , ] The use of chiral catalysts can further enhance stereoselectivity. [, ]
Q8: What is immortal ring-opening polymerization (iROP), and how is it relevant to β-butyrolactone?
A8: iROP is a polymerization technique that allows for the synthesis of polymers with controlled molecular weights and narrow polydispersities. In the context of β-butyrolactone, iROP utilizes a chain transfer agent, typically an alcohol, to control the molecular weight of the resulting PHB. [, , ] This method enables the production of well-defined PHB with specific end-group functionalities.
Q9: What are the advantages of using a multi-catalytic approach in the synthesis of poly(3-hydroxybutyrate) from propylene oxide?
A9: A multi-catalytic approach allows for a one-pot reaction where propylene oxide is first converted to β-butyrolactone via carbonylation, followed by in situ polymerization. [] This method eliminates the need to isolate the toxic β-butyrolactone intermediate, offering a safer and more efficient synthesis route.
Q10: What are the advantages of using cycloaliphatic carbonates as reactive diluents in epoxy resin systems containing β-butyrolactone?
A10: Cycloaliphatic carbonates can effectively limit the maximum exotherm temperatures in such systems. This is important for controlling the curing process and ensuring the quality of the final epoxy resin product. []
Q11: What are some potential applications of β-butyrolactone-based polymers?
A11: Due to their biodegradability and biocompatibility, β-butyrolactone-based polymers like PHB have potential applications in various fields, including:
- Biomedical Field: Biodegradable implants, drug delivery systems, and scaffolds for tissue engineering. [, ]
- Agriculture: Controlled-release systems for fertilizers and pesticides. [, ]
- Packaging: Biodegradable alternatives to conventional plastics. [, ]
Q12: How is computational chemistry used in β-butyrolactone research?
A12: Computational methods, including ab initio calculations and quantum mechanics/molecular mechanics (QM/MM) simulations, are employed to:
- Study Chiral Recognition: Investigate the interaction of β-butyrolactone with chiral molecules like cyclodextrins. []
- Understand Reaction Mechanisms: Elucidate the mechanisms of β-lactone ring-opening reactions, including the influence of catalysts and solvents. []
- Predict Reactivity: Develop quantitative structure-activity relationship (QSAR) models to predict the reactivity of β-lactones with biological nucleophiles, potentially guiding the design of novel bioactive compounds. []
Q13: How stable is β-butyrolactone under various conditions?
A13: β-Butyrolactone undergoes hydrolysis, with the rate being influenced by factors such as pH and solvent. Its reactivity is higher in neutral water compared to water/dioxane mixtures, and hydrolysis is generally faster than other β-lactones. [, ]
Q14: What analytical methods are used to quantify β-butyrolactone?
A14: Analytical techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are commonly used to quantify β-butyrolactone in various matrices. []
Q15: What is known about the toxicity of β-butyrolactone?
A15: While this Q&A focuses on the scientific aspects and not the potential risks, it's important to note that β-butyrolactone has been associated with toxicity concerns.
Q16: How is β-butyrolactone regulated from a safety and handling perspective?
A16: Due to its potential toxicity, specific safety regulations and handling guidelines are associated with β-butyrolactone. These regulations vary depending on the geographical location and intended use. Always consult the relevant Safety Data Sheet (SDS) and follow appropriate laboratory and industrial safety practices.
Q17: What are some future directions in β-butyrolactone research?
A17: Promising areas of research include:
- Development of More Efficient and Selective Catalysts: Exploring novel catalytic systems for β-butyrolactone polymerization, aiming for greater control over polymer microstructure and properties. [, , ]
- Synthesis of New Biodegradable Polymers: Expanding the library of β-butyrolactone-based copolymers with tailored properties for specific applications, such as controlled drug release and tissue engineering. [, , ]
- Understanding the Biodegradation Mechanisms of PHB: Investigating the enzymatic degradation of PHB stereoisomers to design polymers with predictable degradation rates for various applications. []
- Exploring the Full Potential of iROP: Utilizing iROP to synthesize well-defined PHB with functional end groups for applications in bioconjugation and material science. [, , ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


